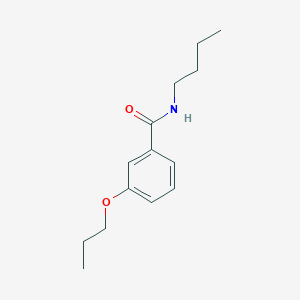![molecular formula C18H25NO4 B268312 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid](/img/structure/B268312.png)
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid, also known as CXB, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a selective inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mécanisme D'action
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid selectively inhibits the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid reduces inflammation, pain, and fever. Unlike traditional NSAIDs, 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid does not inhibit the activity of COX-1, an enzyme that is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been demonstrated to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid in lab experiments is its selectivity for COX-2, which reduces the risk of adverse effects associated with traditional NSAIDs. However, 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been shown to have limited solubility in water, which can pose challenges in experimental design and administration.
Orientations Futures
Future research on 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid could focus on its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies could explore the mechanisms underlying 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid's effects on inflammation and cancer growth, as well as the potential for 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid to induce apoptosis in cancer cells. Finally, research could be conducted to develop more effective formulations of 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid with improved solubility for use in experimental design.
Méthodes De Synthèse
The synthesis of 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid involves the reaction of 4-chlorobutyryl chloride with 2-cyclohexylethanol to form the intermediate 4-(2-cyclohexylethoxy)butyryl chloride. This intermediate is then reacted with 4-aminophenylketone to yield 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid.
Applications De Recherche Scientifique
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid has been evaluated for its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid |
|---|---|
Formule moléculaire |
C18H25NO4 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-[4-(2-cyclohexylethoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H25NO4/c20-17(10-11-18(21)22)19-15-6-8-16(9-7-15)23-13-12-14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2,(H,19,20)(H,21,22) |
Clé InChI |
NUDKZKXLJIDEDG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCOC2=CC=C(C=C2)NC(=O)CCC(=O)O |
SMILES canonique |
C1CCC(CC1)CCOC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)
![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)



![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)

![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)

![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)